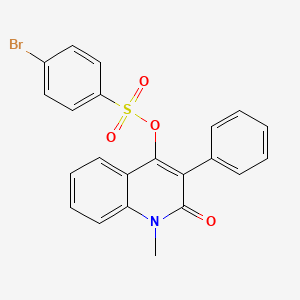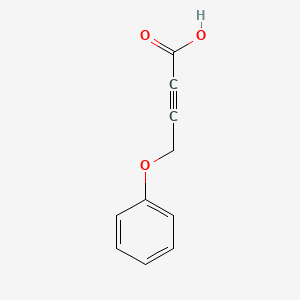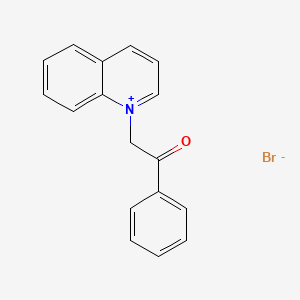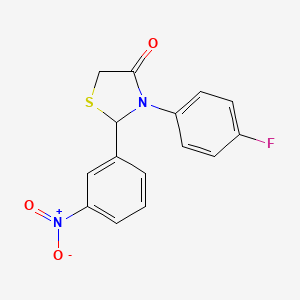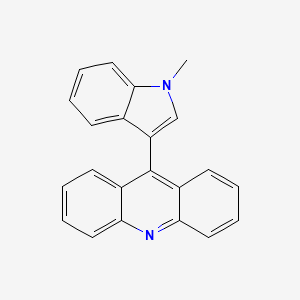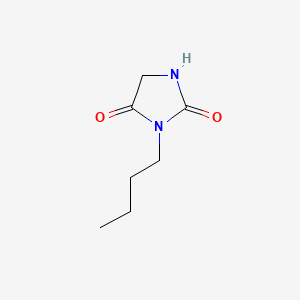
3-Butylimidazolidine-2,4-dione
Vue d'ensemble
Description
3-Butylimidazolidine-2,4-dione is a compound that has been synthesized and studied for its biological activities . It is a derivative of imidazolidine-2,4-dione, a heterocyclic compound that contains nitrogen and sulfur . The compound has been found to have potential antibacterial and anticonvulsant properties .
Synthesis Analysis
The synthesis of 3-Butylimidazolidine-2,4-dione involves a variety of methods. One such method involves the use of Knoevenagel condensation . Another method involves the use of Bucherer–Berg modified with 5 and 7CR directed to synthesize larger homologous molecules .Molecular Structure Analysis
The molecular structure of 3-Butylimidazolidine-2,4-dione has been confirmed by various techniques such as FT-IR, 1 HNMR, 13 CNMR, and Elemental analysis . The compound contains two or three biologically active imidazolidine-2,4-dione cores .Chemical Reactions Analysis
The chemical reactions involving 3-Butylimidazolidine-2,4-dione are complex and involve multiple steps. The compound is synthesized through two- and three-way optimization of 3 and 4CR by Knoevenagel condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Butylimidazolidine-2,4-dione include its molecular weight, density, boiling point, and melting point . The compound has a molecular formula of C7H12N2O2 and a molecular weight of 156.18200 .Applications De Recherche Scientifique
Antidiabetic and Aldose Reductase Inhibition
The compound has been explored for its potential in treating diabetes and diabetic complications. A study synthesized derivatives and tested them for antidiabetic activity and inhibition of aldose reductase, an enzyme involved in diabetic complications. The results indicated that certain derivatives exhibited excellent dual activity, suggesting their potential as single medications for both diabetes and its complications (Iqbal et al., 2013).
Synthesis from Carbon Dioxide
Research has explored the synthesis of related compounds, like quinazoline-2,4(1H,3H)-diones, from carbon dioxide using ionic liquids as solvents and catalysts. This process is significant for transforming CO2 into value-added chemicals (Lu et al., 2014).
Hypoglycemic Activity
Further studies on spiroimidazolidine-2,4-diones have shown their potential in hypoglycemic activity. These compounds were synthesized and tested in vivo on male albino rats, showing significant activity in reducing blood glucose levels (Iqbal et al., 2012).
Antitumor Properties
A series of derivatives were synthesized and tested for antitumor activity. Some compounds showed selective activity against renal cancer cell lines, and one compound demonstrated moderate activities against melanoma and breast cancer cell lines. This research provides a basis for future development of antitumor agents (Alanazi et al., 2013).
Antimicrobial Activity
Compounds containing the thiazolidine-2,4-dione scaffold, similar to 3-Butylimidazolidine-2,4-dione, have been studied for their antimicrobial activities. New heterocyclic moieties linked to thiazolidine-2,4-dione showed activity against various microbial strains, highlighting their potential as antimicrobial agents (Ibrahim et al., 2011).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-butylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-2-3-4-9-6(10)5-8-7(9)11/h2-5H2,1H3,(H,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POOCDTKATJYNHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20340874 | |
| Record name | 3-Butylhydantoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33599-31-4 | |
| Record name | 3-Butylhydantoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Ethyl-2-((E)-2-[5-((Z)-2-[3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2H-pyran-3(6H)-YL]ethenyl)-5-methoxy-1,3-benzothiazol-3-ium 4-methylbenzenesulfonate](/img/structure/B1655167.png)

![N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B1655173.png)

![N-[(E)-(2-chlorophenyl)methylideneamino]-3,4,5-trihydroxybenzamide](/img/structure/B1655175.png)
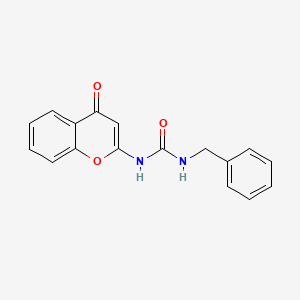
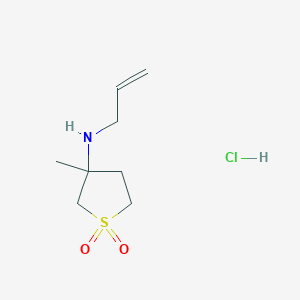
![4,6,8-Trimethyl-15-nitro-4,6,8,18-tetrazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2(7),11,13,15,17-hexaene-3,5,9-trione](/img/structure/B1655180.png)
![4,6,8,15-Tetramethyl-4,6,8,18-tetrazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2(7),11,13,15,17-hexaene-3,5,9-trione](/img/structure/B1655181.png)
